4-(2-Chloro-4-methylphenyl)-2-methylphenol
Description
4-(2-Chloro-4-methylphenyl)-2-methylphenol is an organic compound with a complex structure that includes a phenol group substituted with chlorine and methyl groups
Properties
IUPAC Name |
4-(2-chloro-4-methylphenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-5-12(13(15)7-9)11-4-6-14(16)10(2)8-11/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZXLAMNPPHDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683850 | |
| Record name | 2'-Chloro-3,4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-16-1 | |
| Record name | 2'-Chloro-3,4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-methylphenyl)-2-methylphenol typically involves the chlorination of 2-methylphenol followed by further substitution reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where 2-methylphenol is treated with chlorine gas in the presence of a catalyst. The reaction is carefully monitored to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-methylphenyl)-2-methylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine substituent.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloro-4-methylphenyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-methylphenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the chlorine and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylphenol
- 2-Chloro-4-methylphenol
- 4-Chloro-2-methylphenyl isocyanate
Uniqueness
4-(2-Chloro-4-methylphenyl)-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
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